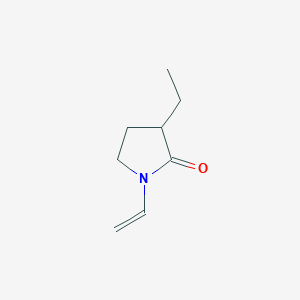

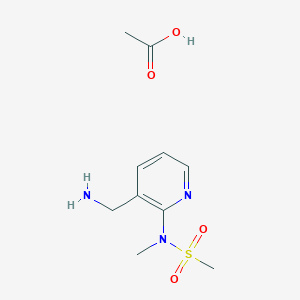

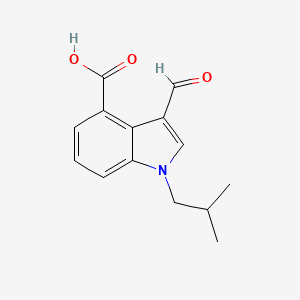

N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate

説明

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have significant biological and therapeutic value, and they serve as pharmacophores for many molecules .

Synthesis Analysis

N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .Molecular Structure Analysis

The synthesized N-(pyridin-2-yl)imidates were characterized by NMR and HRMS spectroscopies .Chemical Reactions Analysis

The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .科学的研究の応用

Receptor Ligand Design

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been explored as potential ligands for selective receptor targeting. A study found that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives could lead to the creation of selective 5-HT7 receptor ligands or multifunctional agents. This approach facilitates the design of compounds with a polypharmacological profile for treating complex diseases, demonstrating the potential of N-alkylated arylsulfonamides in central nervous system (CNS) disorder treatment (Canale et al., 2016).

Metabolic Activation and Carcinogenicity

The metabolic activation and carcinogenic potential of heterocyclic amine compounds, similar in structure to N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate, have been studied extensively. For instance, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a dietary heterocyclic amine that requires metabolic activation to exert its mutagenic and carcinogenic effects. Studies on the role of cytosolic acetyltransferases and sulfotransferases in the bioactivation of PhIP highlight the intricate balance between detoxification and activation pathways in the body's response to potential carcinogens (Fretland et al., 2003).

Neuroleptic Activity of Benzamides

The design and synthesis of benzamides based on N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have shown promising neuroleptic activity. These compounds, including cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, demonstrate potent inhibitory effects on stereotyped behaviors in animal models, suggesting their potential use in treating psychosis with minimal side effects (Iwanami et al., 1981).

Immunosuppressive Properties

Oxisuran, 2-[(methylsulfinyl)-acetyl]pyridine, represents a class of compounds with immunosuppressive properties, acting as a differential inhibitor of cell-mediated immunity. It has shown effectiveness in prolonging organ graft survival in animal models, indicating its potential in transplant medicine and the study of immune response mechanisms (Husberg & Penn, 1974).

作用機序

Target of Action

It is known that aminopyridines, which are pharmacophores for many molecules with significant biological and therapeutic value, have received great attention due to their varied medicinal applications .

Mode of Action

It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp .

Biochemical Pathways

It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Result of Action

It is known that n-(pyridin-2-yl)amides were formed in toluene via c–c bond cleavage promoted by i2 and tbhp .

Action Environment

It is known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free .

特性

IUPAC Name |

acetic acid;N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S.C2H4O2/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8;1-2(3)4/h3-5H,6,9H2,1-2H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSRGGRAWZGCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(C1=C(C=CC=N1)CN)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)

![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)